molecular formula C19H14Cl2N2O2 B2572131 N-(4-chlorophenyl)-1-[(3-chlorophenyl)methyl]-6-oxopyridine-3-carboxamide CAS No. 941931-10-8

N-(4-chlorophenyl)-1-[(3-chlorophenyl)methyl]-6-oxopyridine-3-carboxamide

Cat. No.: B2572131
CAS No.: 941931-10-8
M. Wt: 373.23
InChI Key: GNNBCMIVYZYHAF-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-1-[(3-chlorophenyl)methyl]-6-oxopyridine-3-carboxamide, also known as CCPO, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. CCPO belongs to the class of pyridinecarboxamides and has been studied for its pharmacological properties, including its mechanism of action and physiological effects.

Scientific Research Applications

Antimicrobial Applications

  • A study by Akbari et al. (2008) synthesized derivatives of tetrahydropyrimidine and thiazolo[3,2-a]pyrimidine, showing significant inhibition on bacterial and fungal growth, suggesting antimicrobial potential. This synthesis approach involved N-(4-chlorophenyl)-3-oxobutanamide, highlighting the compound's role in generating biologically active agents (Akbari et al., 2008).
  • Desai et al. (2011) synthesized a series of compounds for in vitro antibacterial and antifungal screening, indicating the potential antimicrobial applications of N-(4-chlorophenyl) derivatives. These compounds were evaluated against various pathogens, providing insights into their use as antimicrobial agents (Desai et al., 2011).

Anticonvulsant Applications

  • Kubicki et al. (2000) explored the crystal structures of anticonvulsant enaminones, including derivatives with N-(4-chlorophenyl) substitutions. This research contributes to understanding the structural bases of anticonvulsant activity, indicating the broader applicability of such compounds in neurological research (Kubicki et al., 2000).

Catalytic Degradation Applications

  • Jin et al. (2018) investigated an Fe-N, N'-dipicolinamide complex for the oxidative degradation of 4-chlorophenol, using hydrogen peroxide as an oxidant. This study illustrates the catalytic potential of complexes involving chlorophenyl derivatives in environmental applications, specifically in the degradation of pollutants (Jin et al., 2018).

Properties

IUPAC Name

N-(4-chlorophenyl)-1-[(3-chlorophenyl)methyl]-6-oxopyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14Cl2N2O2/c20-15-5-7-17(8-6-15)22-19(25)14-4-9-18(24)23(12-14)11-13-2-1-3-16(21)10-13/h1-10,12H,11H2,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNNBCMIVYZYHAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CN2C=C(C=CC2=O)C(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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